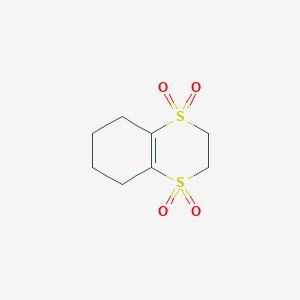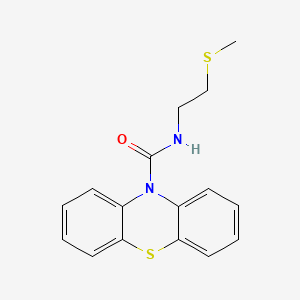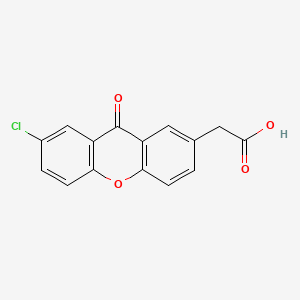
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione is a chemical compound characterized by the presence of three chlorine atoms and a thiolane ring with a dione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione typically involves the chlorination of thiolane derivatives. One common method includes the reaction of thiolane with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2, 3, and 4 positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where thiolane is reacted with chlorine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive chlorine atoms and dione group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interfere with cellular pathways by altering the redox state or disrupting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom compared to 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione.
2,3-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom and has different reactivity.
2,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Different substitution pattern affecting its chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its chlorine atoms, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
52819-05-3 |
|---|---|
Fórmula molecular |
C4H5Cl3O2S |
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
2,3,4-trichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Cl3O2S/c5-2-1-10(8,9)4(7)3(2)6/h2-4H,1H2 |
Clave InChI |
FALGQHMNUCWWKK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(S1(=O)=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)



![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)
![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)




-](/img/structure/B14641145.png)
